molecular formula C15H14FN3O2 B11265395 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

Cat. No.: B11265395
M. Wt: 287.29 g/mol
InChI Key: ORVQSXODPOUIQJ-UHFFFAOYSA-N
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Description

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a fluorophenyl group, makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as the use of dehydrating agents.

    Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

    Attachment of the Fluorophenyl Group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using strong oxidizing agents, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or nickel catalysts for coupling reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications, such as in drug development for targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate the exact mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one may confer unique properties, such as increased metabolic stability, altered electronic properties, and enhanced binding affinity to specific targets.

Properties

Molecular Formula

C15H14FN3O2

Molecular Weight

287.29 g/mol

IUPAC Name

4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(2-fluorophenyl)pyrrolidin-2-one

InChI

InChI=1S/C15H14FN3O2/c16-11-3-1-2-4-12(11)19-8-10(7-13(19)20)15-17-14(18-21-15)9-5-6-9/h1-4,9-10H,5-8H2

InChI Key

ORVQSXODPOUIQJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3CC(=O)N(C3)C4=CC=CC=C4F

Origin of Product

United States

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